molecular formula C26H27N5O5 B14505162 H-Pyr-His-Bip-OH CAS No. 63024-41-9

H-Pyr-His-Bip-OH

Cat. No.: B14505162
CAS No.: 63024-41-9
M. Wt: 489.5 g/mol
InChI Key: HBKIGVYZKRICLO-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pyr-His-Bip-OH is a tripeptide compound composed of pyrrolo[2,3-d]pyrimidine (Pyr), histidine (His), and biphenyl (Bip) residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Bip-OH typically involves a multi-step process. One effective method is a four-step synthesis that avoids the addition and removal of protecting groups, resulting in a high-purity product . The synthesis begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the tripeptide. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Bip-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.

    Reduction: The biphenyl moiety can be reduced to form dihydrobiphenyl derivatives.

    Substitution: The pyrrolo[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of the biphenyl moiety can produce dihydrobiphenyl.

Scientific Research Applications

H-Pyr-His-Bip-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Pyr-His-Bip-OH involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of biphenyl.

    H-Pyr-His-Phe-OH: A tripeptide with phenylalanine instead of biphenyl.

Uniqueness

H-Pyr-His-Bip-OH is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with hydrophobic protein pockets are required.

Properties

CAS No.

63024-41-9

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C26H27N5O5/c32-23-11-10-20(29-23)24(33)30-21(13-19-14-27-15-28-19)25(34)31-22(26(35)36)12-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14-15,20-22H,10-13H2,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-/m0/s1

InChI Key

HBKIGVYZKRICLO-FKBYEOEOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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